molecular formula C9H8BrClO B13988808 1-(4-Bromo-3-(chloromethyl)phenyl)ethanone CAS No. 1844064-90-9

1-(4-Bromo-3-(chloromethyl)phenyl)ethanone

Cat. No.: B13988808
CAS No.: 1844064-90-9
M. Wt: 247.51 g/mol
InChI Key: OJLNZARUKSAISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-(chloromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8BrClO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-3-(chloromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-(chloromethyl)acetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-(chloromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine or chloromethyl groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-(4-Bromo-3-(chloromethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-(chloromethyl)phenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-(chloromethyl)phenyl)ethanone is unique due to the presence of both bromine and chloromethyl groups on the phenyl ring.

Properties

CAS No.

1844064-90-9

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-[4-bromo-3-(chloromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8BrClO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,5H2,1H3

InChI Key

OJLNZARUKSAISK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.